molecular formula C17H17N5OS B2911472 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 1251604-28-0

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No. B2911472
CAS RN: 1251604-28-0
M. Wt: 339.42
InChI Key: DBGXPJCYZAQZMU-UHFFFAOYSA-N
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Description

The compound “2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide” is a chemical compound with a molecular formula of C18H19N5OS2. Pyrazoles, which are heterocyclic chemical compounds, form the basis of this compound. These compounds, whether naturally occurring or synthetically produced, have a nitrogen-based hetero-aromatic ring structure that serves as an excellent scaffold for the synthesis and development of many promising new drugs .


Synthesis Analysis

Pyrazole-bearing compounds, including the one , are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles have been successfully synthesized, and their structures have been verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazole core, which is a type of heterocyclic aromatic organic compound. Pyrazoles are notable for their nitrogen-based hetero-aromatic ring structure .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyrazoles and their derivatives are known to participate in a variety of reactions due to their confirmed biological and pharmacological activities .

properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-8-13(2)22(21-12)15-9-17(19-11-18-15)24-10-16(23)20-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGXPJCYZAQZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide

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